molecular formula C8H18Cl2N4 B2609550 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride CAS No. 1260813-70-4

2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride

Cat. No.: B2609550
CAS No.: 1260813-70-4
M. Wt: 241.16
InChI Key: UFZDONZRNNLCTK-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is a heterocyclic compound that features a piperazine ring fused with a tetrahydropyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperazine moiety is known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, making it a valuable scaffold in drug design.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors . This interaction can modulate the activity of enzymes or receptors, leading to the observed pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler structure with similar pharmacological properties.

    1,4-Diazepane: Another nitrogen-containing heterocycle with comparable uses in medicinal chemistry.

    Morpholine: A six-membered ring containing both nitrogen and oxygen, used in similar applications.

Uniqueness

2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride is unique due to its fused ring structure, which combines the properties of both piperazine and tetrahydropyrimidine. This fusion enhances its stability and potential interactions with biological targets, making it a versatile compound in drug design and other applications .

Properties

IUPAC Name

2-piperazin-1-yl-1,4,5,6-tetrahydropyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h9H,1-7H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDONZRNNLCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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